2,6-Dichloro-5-iodo-pyrimidine-4-amine 2,6-Dichloro-5-iodo-pyrimidine-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13940586
InChI: InChI=1S/C4H2Cl2IN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10)
SMILES:
Molecular Formula: C4H2Cl2IN3
Molecular Weight: 289.89 g/mol

2,6-Dichloro-5-iodo-pyrimidine-4-amine

CAS No.:

Cat. No.: VC13940586

Molecular Formula: C4H2Cl2IN3

Molecular Weight: 289.89 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-5-iodo-pyrimidine-4-amine -

Specification

Molecular Formula C4H2Cl2IN3
Molecular Weight 289.89 g/mol
IUPAC Name 2,6-dichloro-5-iodopyrimidin-4-amine
Standard InChI InChI=1S/C4H2Cl2IN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10)
Standard InChI Key WZLVPUVBDMHFSU-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=C(N=C1Cl)Cl)N)I

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 2,6-dichloro-5-iodo-pyrimidine-4-amine is C₄H₂Cl₂IN₃, with a molecular weight of 313.89 g/mol. The pyrimidine ring is substituted at positions 2 and 6 with chlorine atoms, position 5 with iodine, and position 4 with an amine group (Fig. 1). This substitution pattern creates a highly electrophilic aromatic system, making it reactive toward nucleophilic substitution and cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₂Cl₂IN₃
Molecular Weight313.89 g/mol
Halogen Substitution2-Cl, 6-Cl, 5-I
Amine Position4-NH₂
Predicted LogP2.3 (Estimated)
Aromatic SystemPyrimidine

The compound’s structural uniqueness arises from the combination of electron-withdrawing halogens and the electron-donating amine group, which influence its electronic distribution and reactivity. The iodine atom at position 5 introduces steric bulk and polarizability, potentially enhancing its utility in Suzuki-Miyaura couplings or Ullmann-type reactions .

Synthetic Routes and Methodological Considerations

Halogenation Strategies

The synthesis of polyhalogenated pyrimidines typically involves sequential halogenation steps. For example, 4,6-dichloro-5-iodopyrimidine (PubChem CID: 56763824) is synthesized via iodination of dichloropyrimidine precursors using iodine monochloride (ICl) in acidic media . Adapting this approach, 2,6-dichloro-5-iodo-pyrimidine-4-amine could theoretically be prepared through:

  • Amination: Introducing the amine group at position 4 via nucleophilic substitution of a chloro precursor.

  • Iodination: Electrophilic iodination at position 5 using ICl or N-iodosuccinimide (NIS).

  • Chlorination: Final chlorination at positions 2 and 6 using phosphorus oxychloride (POCl₃) .

Critical Challenge: Competing reactivity between amine and halogenation agents may necessitate protective group strategies. For instance, protecting the amine with a tert-butoxycarbonyl (Boc) group during iodination could prevent undesired side reactions .

Reaction TypeReagents/ConditionsProduct
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂5-Aryl-pyrimidine derivative
Nucleophilic SubstitutionR-NH₂, K₂CO₃, DMF2,6-Diamino derivative
ReductionH₂, Pd/C, HClTetrahydropyrimidine

Applications in Pharmaceutical Chemistry

Antiviral and Anticancer Agents

Halogenated pyrimidines are cornerstone structures in drug discovery. For instance, 5-iodopyrimidines exhibit antiviral activity by incorporating into viral DNA. Similarly, the amine group at position 4 could serve as a hydrogen bond donor, enhancing target binding affinity .

Agrochemical intermediates

In agrochemistry, such compounds may act as precursors to herbicides or fungicides. The iodine atom’s lipophilicity could improve membrane permeability in bioactive molecules .

Future Directions and Research Gaps

The absence of direct studies on this compound highlights opportunities for:

  • Synthetic Optimization: Developing protective group strategies to mitigate amine interference during halogenation.

  • Biological Screening: Evaluating antimicrobial or kinase inhibitory activity.

  • Computational Modeling: Predicting metabolic stability and toxicity profiles.

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